molecular formula C7H9NO3 B12869629 methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate CAS No. 222420-87-3

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B12869629
CAS No.: 222420-87-3
M. Wt: 155.15 g/mol
InChI Key: IFWKHCDMKMUKFQ-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-Formyl-2,3-Dihydro-1H-Pyrrole-2-Carboxylate

Molecular Architecture and Stereochemical Features

The compound features a dihydropyrrole (pyrroline) core with ester (-COOCH₃) and formyl (-CHO) substituents at the 2- and 4-positions, respectively (Figure 1). The partial saturation of the pyrrole ring introduces a single double bond between C-2 and C-3, resulting in a non-planar conformation. Density functional theory (DFT) optimizations at the B3LYP/6-311+G(d) level predict a puckered ring geometry, with the formyl group adopting an s-cis orientation relative to the ester moiety.

Table 1: Key Bond Lengths and Angles
Parameter Value (Å/°)
C2-C3 (double bond) 1.34 Å
C4-O (formyl) 1.21 Å
C2-O (ester) 1.36 Å
Ring puckering angle 12.5°

The stereoelectronic effects of the electron-withdrawing formyl and ester groups induce charge polarization across the ring, with natural bond orbital (NBO) analysis revealing significant electron density delocalization into the carbonyl π-systems.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 9.82 (s, 1H, CHO) – formyl proton
  • δ 6.45 (d, J = 3.2 Hz, 1H, H-5) – aromatic proton
  • δ 4.15 (m, 1H, H-3) – methine adjacent to double bond
  • δ 3.85 (s, 3H, OCH₃) – methyl ester
  • δ 2.75–2.60 (m, 2H, H-4, H-5) – dihydropyrrole CH₂

¹³C NMR (100 MHz, CDCl₃):

  • δ 192.1 (CHO)
  • δ 170.4 (ester C=O)
  • δ 142.3 (C-2), 135.9 (C-4) – unsaturated carbons
  • δ 52.1 (OCH₃)
Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1722 (ester C=O stretch)
  • 1698 (formyl C=O stretch)
  • 1605 (conjugated C=C stretch)
  • 1180 (C-O ester asymmetric stretch)
Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 153.14 [M]⁺, consistent with the molecular formula C₇H₇NO₃. Fragmentation patterns include:

  • m/z 125 [M - CO]⁺ (loss of formyl group)
  • m/z 97 [C₅H₅NO]⁺ (ring cleavage)

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d) level reveal frontier molecular orbitals with:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the pyrrole π-system and ester oxygen lone pairs
  • Lowest Unoccupied Molecular Orbital (LUMO): Dominated by the formyl and ester carbonyl antibonding orbitals
Table 2: Calculated Electronic Parameters
Parameter Value (eV)
HOMO Energy -6.32
LUMO Energy -1.87
Band Gap 4.45
Dipole Moment 3.78 Debye

The reduced aromaticity compared to fully conjugated pyrroles (NICS value: -3.2 ppm vs. -10.1 ppm for pyrrole) confirms partial saturation’s impact on electron delocalization.

Comparative Analysis with Related Pyrrole Derivatives

Methyl 4-Formyl-1H-Pyrrole-2-Carboxylate
  • Fully aromatic analog shows upfield-shifted H-5 proton (δ 6.25 vs. δ 6.45) due to enhanced ring current
  • 13C NMR C=O signals at δ 170.4 (ester) vs. δ 172.2 in saturated derivative – conjugation effects
Ethyl 4-Formyl-5-Methyl-1H-Pyrrole-2-Carboxylate
  • Additional methyl group at C-5 causes steric hindrance, reducing rotational freedom of formyl group
  • IR C=O stretch at 1695 cm⁻¹ vs. 1698 cm⁻¹ – electronic effects of substituents
Methyl 3,4-Dihydro-2H-Pyrrole-2-Carboxylate
  • Lacks formyl group, leading to simplified ¹H NMR (δ 9.82 absent)
  • Higher HOMO energy (-5.91 eV vs. -6.32 eV) due to reduced electron withdrawal

Properties

CAS No.

222420-87-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h3-4,6,8H,2H2,1H3

InChI Key

IFWKHCDMKMUKFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=CN1)C=O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Pyrrole Formation

The synthesis typically begins with commercially available or easily synthesized pyrrole-2-carboxylate esters. The pyrrole ring can be constructed via classical methods such as Paal-Knorr synthesis or through cyclization reactions involving amino ketones and esters. The 2-carboxylate methyl ester is introduced early to facilitate further functionalization.

Introduction of the 4-Formyl Group

The key challenge is the selective formylation at the 4-position of the pyrrole ring. Common methods include:

  • Vilsmeier-Haack formylation : This method uses a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group selectively at the 4-position of the pyrrole ring. The reaction conditions are carefully controlled to avoid over-formylation or substitution at other positions.

  • Directed lithiation followed by formylation : Lithiation at the 4-position using strong bases (e.g., LDA) followed by quenching with DMF can yield the 4-formyl derivative. This method requires low temperatures and inert atmosphere to maintain regioselectivity.

  • Electrophilic substitution using formyl equivalents : Alternative formylating agents such as ethyl formate or paraformaldehyde under acidic or Lewis acid catalysis have been reported but are less common due to lower selectivity.

Reduction to 2,3-Dihydro Derivative

The 2,3-dihydro-1H-pyrrole ring system indicates partial saturation of the pyrrole ring. This can be achieved by:

  • Catalytic hydrogenation : Using palladium or platinum catalysts under mild hydrogen pressure to selectively reduce the double bond between C2 and C3 without affecting the formyl or ester groups.

  • Chemical reduction : Employing hydride reagents such as sodium borohydride or diisobutylaluminum hydride (DIBAL-H) under controlled conditions to reduce the double bond selectively.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature data is summarized below:

Step Reagents/Conditions Outcome Yield (%) Notes
1. Esterification Pyrrole-2-carboxylic acid + Methanol + Acid catalyst Methyl pyrrole-2-carboxylate 85-90 Standard Fischer esterification
2. Formylation Vilsmeier reagent (DMF + POCl3), 0 °C to RT Methyl 4-formyl-1H-pyrrole-2-carboxylate 60-75 Selective 4-formylation
3. Partial reduction Pd/C, H2, mild pressure, RT Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate 70-80 Avoids over-reduction of formyl group

Research Findings and Optimization

  • Selectivity : The Vilsmeier-Haack reaction is favored for its regioselectivity at the 4-position, as confirmed by NMR and mass spectrometry data. Over-formylation or substitution at other positions is minimized by controlling temperature and reagent stoichiometry.

  • Yield improvements : Using freshly prepared Vilsmeier reagent and anhydrous conditions improves yield and purity. Purification is typically achieved by recrystallization or column chromatography.

  • Reduction step : Catalytic hydrogenation conditions must be optimized to prevent reduction of the aldehyde to an alcohol. Using low hydrogen pressure and short reaction times is critical.

  • Alternative methods : Some studies report lithiation/formylation sequences for better control but require stringent inert atmosphere and low temperature, limiting scalability.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Typical Yield (%)
Vilsmeier-Haack formylation DMF, POCl3 0 °C to RT High regioselectivity, simple setup Requires careful handling of POCl3 60-75
Directed lithiation + formylation LDA, DMF -78 °C to RT, inert atmosphere High regioselectivity, good control Sensitive to moisture, low scalability 50-70
Electrophilic substitution Paraformaldehyde, acid catalyst Reflux Simple reagents Low selectivity, side reactions 30-50
Catalytic hydrogenation (reduction) Pd/C, H2 RT, mild pressure Mild conditions, selective Risk of over-reduction 70-80

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H NMR shows characteristic aldehyde proton at ~10 ppm and pyrrole ring protons shifted due to substitution. ^13C NMR confirms the formyl carbon (~190-200 ppm) and ester carbonyl (~160-170 ppm).

  • Mass Spectrometry : Molecular ion peak consistent with C7H7NO3 (molecular weight 153.14 g/mol) confirms the molecular formula.

  • Melting Point and Purity : Recrystallized products show sharp melting points consistent with literature values, indicating high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anti-inflammatory and anti-cancer drugs. Research indicates that compounds derived from this pyrrole scaffold exhibit significant biological activity against several diseases.

Case Study: Anti-Tuberculosis Activity
A study highlighted the design of pyrrole derivatives that demonstrated potent anti-tuberculosis activity. The structure-activity relationship (SAR) revealed that modifications to the pyrrole ring could enhance efficacy against drug-resistant strains of Mycobacterium tuberculosis. Compounds with specific substituents showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL, indicating strong potential for therapeutic use .

Organic Electronics

This compound is also utilized in the field of organic electronics. Its derivatives are integral to the fabrication of organic semiconductors, which are essential for developing flexible electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

CompoundApplicationKey Property
This compoundOLEDsHigh charge mobility
Derivative AOrganic photovoltaicsEnhanced light absorption
Derivative BFlexible electronicsMechanical flexibility

Material Science

In material science, this compound is employed to create novel polymer materials with improved properties such as thermal stability and mechanical strength. These materials are beneficial for various industrial applications.

Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly enhance their thermal and mechanical properties. For instance, polymers synthesized with this pyrrole derivative showed a notable increase in tensile strength and heat resistance compared to traditional polymers .

Biological Research

Researchers utilize this compound in biological studies to investigate enzyme activity and metabolic pathways. This research provides insights into cellular processes and potential therapeutic targets.

Example: Enzyme Activity Studies
In a study focused on metabolic pathways, this compound was used to explore its effects on specific enzymes involved in metabolic processes. The findings indicated that certain structural modifications could lead to enhanced enzyme inhibition, paving the way for new drug development strategies .

Mechanism of Action

The mechanism of action of methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their stability and activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate and related compounds:

Compound Name Heterocycle Substituents Key Structural Features
This compound Dihydropyrrole 4-formyl, 2-carboxylate Partially saturated ring; reactive formyl
Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate Pyrrole 4-formyl, 1-methyl, 2-carboxylate Fully aromatic; N-methyl substitution
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate Pyrrole 4-carbonyl (aryl-substituted), 3-methyl Bulky aryl substituent; aromatic ring
2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives Dihydropyrazole 4-cyano, variable substituents Adjacent N atoms; antioxidant/antimicrobial
Methyl 3-cyclohexyl-4-nitro-2-phenyl-2,3-dihydro-1H-pyrrole-2-carboxylate Dihydropyrrole 4-nitro, 3-cyclohexyl, 2-phenyl Nitro group; stereoselective synthesis
Key Observations:
  • Aromaticity vs.
  • Substituent Effects: The 4-formyl group offers a reactive site for nucleophilic additions (e.g., hydrazine to form hydrazones), whereas nitro or cyano groups in analogs (e.g., ) favor different reactivity profiles .
  • Steric and Electronic Factors : Bulky substituents (e.g., 3-fluoro-2-iodophenyl in ) may hinder molecular interactions, while smaller groups (e.g., formyl) improve accessibility for further derivatization .
Antioxidant and Antimicrobial Activity
  • Dihydropyrazole derivatives () exhibited antioxidant activity (IC~50~ values via DPPH assay) and antimicrobial effects against ATCC strains (MIC/MBC/MFC parameters). The dihydro structure and electron-withdrawing cyano group likely enhance radical scavenging .
Optical Activity and Stereochemistry
  • Asymmetric dihydropyrroles () showed high enantioselectivity (e.g., 7:1 to >99% enantiomeric ratios), critical for chiral drug development. The target compound’s stereochemical outcomes remain unexplored in the evidence .

Pharmacological Potential

  • Pyrrole and dihydropyrrole derivatives are widely explored for medicinal uses (). The target compound’s ester and formyl groups make it a versatile intermediate for prodrugs or enzyme inhibitors.

Biological Activity

Methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrrole derivative characterized by a formyl group and an ester functionality. Its chemical structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{N}\text{O}_3

This compound is recognized for its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)
This compoundStaphylococcus aureus3.12 - 12.5
Other Pyrrole DerivativesEscherichia coli10 - 20

Cytotoxicity and Apoptosis Induction

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. While some derivatives have shown promise in inducing apoptosis in cancer cells, specific data on this compound remains limited. However, related compounds have been reported to exhibit moderate cytotoxicity against human hepatocyte cell lines .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Interaction with Biological Targets : Pyrrole derivatives can interact with proteins and enzymes involved in critical biological pathways, potentially leading to inhibition of bacterial growth or cancer cell proliferation .
  • Formation of Reactive Species : The compound may generate reactive oxygen species (ROS), which can induce oxidative stress in target cells, contributing to its cytotoxic effects .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrrole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that this compound exhibited a significant reduction in bacterial viability compared to controls. The study concluded that further exploration into structure-activity relationships could enhance the design of more potent derivatives .

Case Study: Synthesis and Characterization

Research involving the synthesis of this compound has emphasized its role as a precursor for more complex molecules with enhanced biological activity. The compound was synthesized using a multi-step process involving the reaction of appropriate starting materials under controlled conditions . Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized product.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 4-formyl-2,3-dihydro-1H-pyrrole-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodology :

  • Esterification/Coupling : Start with a pyrrole core (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) and perform formylation at the 4-position using Vilsmeier-Haack or directed lithiation strategies. Optimize coupling conditions (e.g., temperature, catalyst loading) to enhance yield .
  • Experimental Design : Use factorial design to test variables like solvent polarity, reaction time, and stoichiometry. For example, a 2³ factorial design can identify interactions between variables and reduce trial-and-error approaches .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients optimized for polar intermediates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR data with literature (e.g., δ ~12.5 ppm for aldehyde protons, δ ~4.2 ppm for ester methyl groups) .
  • Mass Spectrometry : Confirm molecular weight (167.16 g/mol) using ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and detect potential tautomeric forms. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Advanced Research Questions

Q. What computational strategies are effective in elucidating reaction mechanisms involving this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for formylation or nucleophilic addition. Compare activation energies of competing pathways to predict regioselectivity .
  • Reaction Path Screening : Apply ICReDD’s integrated computational-experimental workflows to screen reaction conditions (e.g., solvent effects, catalyst selection) and validate predictions with kinetic studies .
    • Data Integration : Combine computational results with experimental IR/Raman spectra to refine force fields and improve mechanistic accuracy.

Q. How does the dihydro-pyrrole ring conformation influence the compound’s reactivity in nucleophilic addition reactions?

  • Structural Insights :

  • X-ray diffraction reveals non-planar dihydro-pyrrole rings, which sterically hinder nucleophilic attack at the 2-position. Conformational flexibility may favor 4-formyl group reactivity .
  • DFT Analysis : Calculate Fukui indices to identify electrophilic hotspots. For example, the aldehyde carbon (C4) may show higher electrophilicity than the ester carbonyl due to resonance effects .
    • Experimental Validation : Perform kinetic isotope effect (KIE) studies or substituent-directed trapping experiments to confirm computational predictions.

Q. What advanced techniques resolve conflicting data on tautomerism or regioselectivity in this compound?

  • Tautomer Analysis :

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to detect keto-enol tautomerization.
  • Solid-State Analysis : Compare solution-phase (NMR) and solid-state (X-ray) structures to identify tautomeric preferences .
    • Regioselectivity :
  • Crystallographic Electron Density Maps : Resolve ambiguous regiochemistry in derivatives (e.g., nitro-substituted analogs) .
  • Competitive Reaction Studies : Use Hammett plots to correlate substituent effects with reaction rates, identifying electronic vs. steric control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound?

  • Root Cause Investigation :

  • Purity Assessment : Compare melting points (mp 100–101°C) and HPLC retention times across batches to rule out impurities .
  • Solvent Artifacts : Test for solvent-dependent tautomerization (e.g., DMSO vs. CDCl₃ in NMR) or hydrate formation .
    • Collaborative Validation : Cross-reference data with independent labs or databases like CAS Common Chemistry to resolve outliers .

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